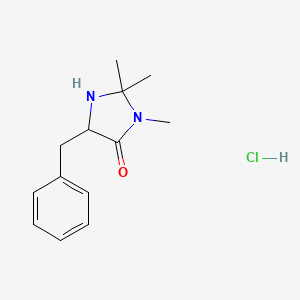

5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride

Description

5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride is a chiral imidazolidinone derivative widely used as an organocatalyst in asymmetric synthesis, particularly in enantioselective Diels-Alder reactions . Its molecular formula is C₁₃H₁₉ClN₂O (molecular weight: 254.76 g/mol), and it exists in two enantiomeric forms:

The compound is synthesized from phenylalanine methyl ester hydrochloride via a multi-step process involving condensation, cyclization, and salt formation . Its high enantiomeric purity (≥98% ee) and defined stereochemistry make it critical for pharmaceutical applications, where spatial arrangement dictates biological activity .

Properties

IUPAC Name |

5-benzyl-2,2,3-trimethylimidazolidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;/h4-8,11,14H,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYFEXGDFJLJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride typically involves the reaction of benzylamine with acetone and formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the imidazolidinone ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride undergoes various types of chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Sodium borohydride (NaBH₄) or phenylsilane (HSiMe₂Ph) under fluoride ion-induced conditions.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Scientific Research Applications

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is a chiral compound often used in chemical research, particularly within organic chemistry. It has the empirical formula C₁₃H₁₉ClN₂O and a molecular weight of 254.76 g/mol. The compound is composed of a four-membered imidazolidinone ring, which is substituted with a benzyl group and three methyl groups.

Scientific Research Applications

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride in Asymmetric Catalysis

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is useful in asymmetric catalysis, a field focused on creating molecules with a specific handedness. This is particularly important in the pharmaceutical industry, where the different enantiomers of a drug can have different effects, one being beneficial and the other causing negative side effects. It has been found to be an effective catalyst in several asymmetric reactions. Its specific stereochemistry and substitution pattern enhance its efficacy as an organocatalyst and provide distinct biological interactions compared to its analogs.

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride in Pharmaceuticals and Agrochemicals

Due to its ability to act as an organocatalyst, (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is suitable for producing enantiomerically enriched compounds, which are essential in pharmaceuticals and agrochemicals.

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride in Proteomics Research

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is also used in proteomics research because of its unique structural properties.

The following table highlights compounds with similar structures and their unique aspects compared to (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone | Enantiomer of the target compound | Different stereochemistry leading to distinct reactivity |

| 2-Benzyl-4-imidazolidinone | Lacks methyl substitutions | Simpler structure with different catalytic properties |

| 1-Benzyl-3-methylimidazolidinone | Contains a different imidazole ring structure | Exhibits different biological activities |

Mechanism of Action

The compound exerts its effects primarily through its role as a chiral auxiliary. It facilitates the selective formation of one enantiomer over another by providing a chiral environment during the reaction. This selectivity is crucial in the synthesis of chiral molecules, which are important in various fields, including pharmaceuticals .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

- General structure : (5Z)-5-(Substituted-benzylidene)-1-methyl-2-thioxoimidazolidin-4-one.

- Key differences :

- 4a : 1,3-Benzodioxol-5-ylmethylene substituent (melting point: 252–254°C).

- 4b : 3,4-Dimethoxybenzylidene substituent (melting point: 234–236°C).

- 4c : 3,5-Dimethoxybenzylidene substituent.

- Synthesis : Achieved via condensation of aldehydes with thiourea derivatives, yielding 88–96% .

- Applications: Primarily studied for their solid-state properties and structural novelty rather than catalytic activity.

Salt Forms and Counterion Effects

The hydrochloride salt is compared to other ionic derivatives:

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one dichloroacetate

- Formula : C₁₅H₂₀Cl₂N₂O₃ (MW: 347.24 g/mol) .

- Application : Used in fluorination reactions with N-fluorobenzenesulfonimide, achieving 82% yield in alcohol synthesis .

- Advantage : Dichloroacetate may enhance solubility in polar solvents compared to hydrochloride.

(R)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one trifluoroacetate

- CAS : 685128-78-3 .

- Use : Explored in peptide coupling reactions due to trifluoroacetate’s volatility, aiding purification.

Enantiomeric Variants and Catalytic Performance

- (S)-enantiomer: Predominantly used in MacMillan’s organocatalysis for Diels-Alder reactions, achieving >90% enantiomeric excess (ee) .

- (R)-enantiomer : Less commonly reported but equally effective in inverse enantioselectivity scenarios .

Biological Activity

5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, also known as (5R)-(+)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride, is a chiral compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- IUPAC Name : (5R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one; hydrochloride

- Molecular Formula : C₁₃H₁₉ClN₂O

- Molecular Weight : 254.76 g/mol

- CAS Number : 685128-77-2

The compound functions primarily as an organocatalyst in asymmetric synthesis. Its mechanism involves:

- Hydrogen Bonding : The imidazolidinone ring facilitates interactions with substrates through hydrogen bonds.

- Steric Interactions : The unique steric arrangement provided by the benzyl and methyl groups stabilizes transition states during catalytic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest potential enzyme inhibitory effects that could be relevant in drug development.

- Toxicity Profiles : The compound has been noted to cause skin and eye irritation upon contact, necessitating careful handling in laboratory settings.

- Interaction with Biomolecules : Its structural properties imply possible interactions with various biological macromolecules, which may lead to therapeutic applications or toxicity concerns .

Applications in Research

The compound has been utilized in several significant research areas:

- Asymmetric Catalysis : It is effective in facilitating enantioselective reactions such as Diels-Alder reactions and Michael additions.

- Pharmaceutical Development : Its chiral nature makes it suitable for synthesizing enantiomerically pure pharmaceuticals, which are crucial for efficacy and safety profiles of drugs .

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound as a catalyst in a Diels-Alder reaction. The results showed high selectivity for one enantiomer over another, highlighting its utility in creating specific pharmaceutical compounds.

Case Study 2: Toxicological Assessment

Research assessing the safety profile of the compound found that it poses risks of skin and eye irritation. This underscores the need for proper safety protocols when handling this compound in laboratory environments.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone | Enantiomer of target compound | Different stereochemistry leading to distinct reactivity |

| 2-Benzyl-4-imidazolidinone | Lacks methyl substitutions | Simpler structure with different catalytic properties |

| 1-Benzyl-3-methylimidazolidinone | Contains a different imidazole ring structure | Exhibits different biological activities |

The structural diversity among these compounds influences their biological activity and catalytic efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.